molecular formula C23H16ClNO5 B2958018 N-[4-(4-chlorophenoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 310451-02-6

N-[4-(4-chlorophenoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2958018
CAS No.: 310451-02-6
M. Wt: 421.83
InChI Key: JDAZYEZJTLKIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Chlorophenoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 3-carboxamide group substituted with a 4-(4-chlorophenoxy)phenyl moiety and an 8-methoxy group on the coumarin core. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO5/c1-28-20-4-2-3-14-13-19(23(27)30-21(14)20)22(26)25-16-7-11-18(12-8-16)29-17-9-5-15(24)6-10-17/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAZYEZJTLKIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-chlorophenoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16ClO4
  • Molecular Weight : 344.78 g/mol

This compound features a chromene backbone with a carboxamide functional group and a methoxy substituent, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : Chromenes are known to exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is vital for preventing cellular damage and associated diseases.
  • Anticancer Properties : Studies have shown that chromene derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell proliferation, particularly in leukemia and breast cancer models .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response .

Cytotoxicity Studies

A series of studies evaluated the cytotoxic effects of chromene derivatives, including this compound. The following table summarizes the IC50 values against different cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-768.4 ± 3.9
HL-6042.0 ± 2.7
MOLT-424.4 ± 2.6

These results indicate that the compound exhibits moderate to high cytotoxicity across various cancer cell lines, suggesting its potential as an anticancer agent.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated significant scavenging ability with an IC50 value of 30 µM, indicating its effectiveness in reducing oxidative stress.

Case Studies

  • Anticancer Activity in Leukemia Models : A study highlighted the efficacy of chromene derivatives in inducing apoptosis in HL-60 leukemia cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
  • Inhibition of Inflammatory Pathways : Another investigation revealed that similar compounds inhibited COX enzymes effectively, with IC50 values ranging from 10 µM to 20 µM, demonstrating their potential in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties
Compound Name Coumarin Substituents Amide Substituent Molecular Weight (g/mol) Notable Features
Target Compound 8-methoxy 4-(4-chlorophenoxy)phenyl ~397.8* Chlorophenoxy enhances lipophilicity; potential ATF4 inhibition applications .
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () None 4-methoxyphenethyl ~325.3 Methoxy-phenethyl group improves solubility; common in neuroprotective agents .
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide () None 4-sulfamoylphenyl ~342.3 Sulfamoyl group enables hydrogen bonding; potential antibacterial activity .
N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide () 8-methoxy 2,4-dichlorobenzyl 364.2 Dichloro substitution increases lipophilicity; possible antifungal applications .
8-Allyl-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide () 8-allyl 4-nitrophenyl 350.3 Nitro group enhances electron withdrawal; allyl may confer reactivity .

*Calculated based on molecular formula C23H17ClNO3.

Key Observations:

Substituent Effects on Lipophilicity: The chlorophenoxy group in the target compound provides moderate lipophilicity compared to the highly lipophilic dichlorobenzyl group in and the less lipophilic methoxyphenethyl in . The nitrophenyl group () reduces solubility due to strong electron-withdrawing effects .

Sulfamoyl () and nitro () groups introduce strong electron-withdrawing effects, altering charge distribution and reactivity .

Biological Implications: Chlorophenoxy and dichlorobenzyl groups are associated with anticancer activity, possibly through halogen bonding with target proteins . Sulfamoyl groups () may enhance antibacterial activity via hydrogen bonding with bacterial enzymes .

Therapeutic Potential and Comparative Activity

  • Antimicrobial Activity: ’s sulfamoyl derivative highlights the role of hydrogen-bonding groups in targeting bacterial enzymes, a feature less pronounced in the target compound .
  • Neuroprotection : ’s methoxyphenethyl analog demonstrates neuroprotective effects, which the target compound may lack due to differing substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.